molecular formula C16H14N2O2S2 B3845739 2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide

2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide

Cat. No.: B3845739
M. Wt: 330.4 g/mol
InChI Key: GJUGLTDZBSAPAE-UHFFFAOYSA-N
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Description

The compound “2-(1,3-benzoxazol-2-ylthio)-N-[4-(methylthio)phenyl]acetamide” is a complex organic molecule that contains a benzoxazole ring and a phenyl ring, both of which are common structures in many organic compounds . The benzoxazole ring is a heterocyclic compound, meaning it contains atoms of at least two different elements. In this case, those elements are carbon, nitrogen, and oxygen. The phenyl ring is a functional group that consists of six carbon atoms attached to some other part of the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to determine the structure of complex organic molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzoxazole ring, for example, might undergo electrophilic substitution reactions . The thioether group (-S-) could potentially be oxidized, and the acetamide group (-CONH2) might participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups might increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future research directions for this compound could involve further studies to fully understand its properties, potential uses, and mechanisms of action. It could also involve the development of new synthesis methods or the exploration of its potential applications in various fields .

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c1-21-12-8-6-11(7-9-12)17-15(19)10-22-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUGLTDZBSAPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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